molecular formula C10H9BrO3 B029352 Methyl 4-(2-bromoacetyl)benzoate CAS No. 56893-25-5

Methyl 4-(2-bromoacetyl)benzoate

Cat. No. B029352
M. Wt: 257.08 g/mol
InChI Key: CHEPDPSMYKFNAN-UHFFFAOYSA-N
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Patent
US09233983B2

Procedure details

Na metal (1.96 g, 85.3 mmol) was added portion wise to ethanol (210 mL) and stirred for 30 minutes to get clear solution. To this was added ethyl 3-amino-3-imino-propanoate hydrochloride (CAS: 57508-48-2, 14.25 g, 85.6 mmol) and stirred at room temperature for additional 30 minutes. Finally, methyl 4-(2-bromoacetyl)benzoate (11 g, 42.8 mmol) was added to the reaction mixture and stirred for 16-20 h at room temperature. After completion of the reaction (as indicated by TLC and LCMS), reaction mixture was filtered through celite and the residue was washed with MeOH (50 mL×2). The combined filtrate was concentrated under reduced pressure and the residue was purified using silica gel column chromatography (40% EtOAc in hexane) to provide XI-7-I (7 g, 56.7% yield). LCMS; m/z: 289.1 (M+1)+.
[Compound]
Name
Na
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
14.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3](=[NH:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:12][C:13]([C:15]1[CH:24]=[CH:23][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:17][CH:16]=1)=O>C(O)C>[NH2:10][C:3]1[NH:2][C:13]([C:15]2[CH:24]=[CH:23][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:17][CH:16]=2)=[CH:12][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:0.1|

Inputs

Step One
Name
Na
Quantity
1.96 g
Type
reactant
Smiles
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
14.25 g
Type
reactant
Smiles
Cl.NC(CC(=O)OCC)=N
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C(=O)OC)C=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to get clear solution
STIRRING
Type
STIRRING
Details
stirred at room temperature for additional 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 16-20 h at room temperature
Duration
18 (± 2) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction (as indicated by TLC and LCMS), reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through celite
WASH
Type
WASH
Details
the residue was washed with MeOH (50 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified
CUSTOM
Type
CUSTOM
Details
to provide XI-7-I (7 g, 56.7% yield)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1NC(=CC1C(=O)OCC)C1=CC=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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